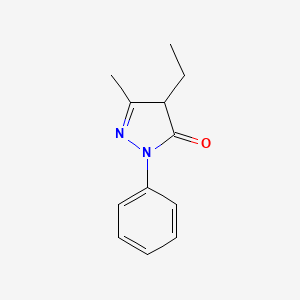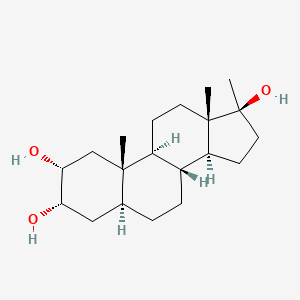
D-erythro-Methylphenidate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythro-Methylphenidate Hydrochloride: is a psychostimulant compound primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in enhancing focus and reducing impulsivity and hyperactivity in individuals with ADHD .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Methylphenidate Hydrochloride involves several steps, starting from the basic raw materialsThe reaction conditions often involve the use of solvents like acetonitrile and reagents such as octanesulfonic acid sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: D-erythro-Methylphenidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its efficacy or reducing side effects.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different pharmacological profiles
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
D-erythro-Methylphenidate Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of D-erythro-Methylphenidate Hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets include the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are critical for the compound’s therapeutic effects .
Comparación Con Compuestos Similares
D-threo-Methylphenidate: Another enantiomer of methylphenidate with similar pharmacological properties but different potency and duration of action.
Dexmethylphenidate: A more potent form of methylphenidate used in lower doses for similar therapeutic effects.
Ethylphenidate: A derivative with a slightly different chemical structure, affecting its pharmacokinetics and pharmacodynamics.
Uniqueness: D-erythro-Methylphenidate Hydrochloride is unique due to its specific enantiomeric form, which influences its binding affinity and selectivity for neurotransmitter transporters. This results in distinct pharmacological effects compared to other methylphenidate derivatives .
Propiedades
Fórmula molecular |
C14H20ClNO2 |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
methyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13+;/m1./s1 |
Clave InChI |
JUMYIBMBTDDLNG-KZCZEQIWSA-N |
SMILES isomérico |
COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl |
SMILES canónico |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)

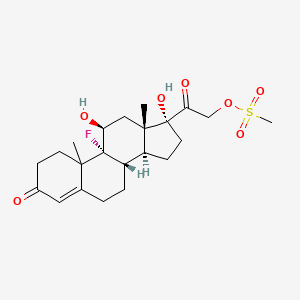
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)


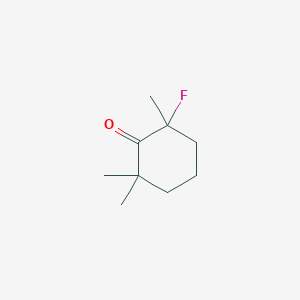
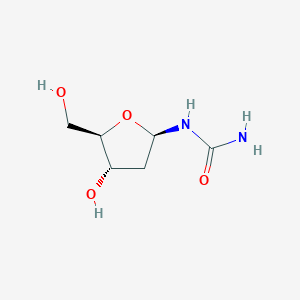

![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)

